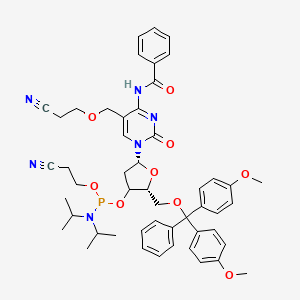

5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

CAS No.:

Cat. No.: VC16622144

Molecular Formula: C50H57N6O9P

Molecular Weight: 917.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C50H57N6O9P |

|---|---|

| Molecular Weight | 917.0 g/mol |

| IUPAC Name | N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide |

| Standard InChI | InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1 |

| Standard InChI Key | HWEIPTASDBKOJW-VQSZLKLHSA-N |

| Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |

| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |

Introduction

Chemical Structure and Molecular Properties

Core Molecular Architecture

The compound features a 2'-deoxyuridine scaffold modified at three critical positions:

-

5'-O-Dimethoxytrityl (DMT) Group: This protecting group ensures regioselective coupling during solid-phase oligonucleotide synthesis while providing UV visibility for reaction monitoring .

-

5-Ethynyl Substitution: The ethynyl moiety at the 5-position of uracil introduces a reactive alkyne handle, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream functionalization .

-

3'-CE Phosphoramidite: The 2-cyanoethyl (CE) protected phosphoramidite group facilitates controlled chain elongation through standard phosphoramidite chemistry .

Table 1: Key Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 917.0 g/mol | |

| CAS Registry Number | 188411-06-5 | |

| Purity Specifications | ≥95% (HPLC) | |

| Storage Conditions | -20°C, anhydrous acetonitrile |

The stereochemical configuration at the 2', 3', and 5' positions follows natural β-D-deoxyribose geometry, ensuring compatibility with enzymatic systems .

Stability and Reactivity Profile

Despite its utility, the compound exhibits limited stability in solution phase, with recommended use within 1-2 days when diluted in anhydrous acetonitrile . The DMT group provides partial protection against nucleophilic attack, but prolonged exposure to moisture or acidic conditions accelerates degradation through phosphoramidite hydrolysis .

Synthetic Applications in Oligonucleotide Production

Solid-Phase Synthesis Protocol

The reagent integrates into automated oligonucleotide synthesis through standardized coupling cycles:

-

Detritylation: 3% trichloroacetic acid (TCA) in dichloromethane removes the 5'-DMT group, exposing the 5'-hydroxyl for subsequent coupling .

-

Activation: 0.25M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile activates the phosphoramidite for nucleophilic attack .

-

Coupling: The activated species reacts with the growing oligonucleotide chain (3'→5' direction) over 30-60 seconds, achieving >99% coupling efficiency under optimized conditions .

-

Capping: Acetic anhydride and 1-methylimidazole cap unreacted 5'-OH groups to prevent deletion sequences .

Critical Parameter: Coupling yields remain sensitive to the reagent's molarity, with 0.1M solutions in anhydrous acetonitrile providing optimal results .

Ethynyl Group Incorporation Efficiency

Comparative studies with unmodified thymidine phosphoramidites reveal:

-

Thermal Stability: Ethynyl-modified duplexes exhibit increases of 2-4°C per modification due to enhanced base stacking .

-

Coupling Kinetics: The bulky ethynyl moiety slightly reduces coupling rates (k = 0.8 min) compared to thymidine (k = 1.2 min), necessitating extended reaction times .

-

Synthetic Scale: Large-scale syntheses (>1 μmol) require 1.5-2 equivalents of phosphoramidite to maintain stepwise yields above 98% .

Post-Synthetic Modification via Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group enables precise functionalization through CuAAC under mild conditions:

Optimized Reaction Conditions :

-

1mM sodium ascorbate

-

100μM CuSO·5HO

-

25°C, 1-2 hour reaction time

-

Yields: 85-92% conjugation efficiency

Table 2: Common Functional Groups Introduced via CuAAC

| Azide Reagent | Application | Reference |

|---|---|---|

| 3-Azido-7-hydroxycoumarin | Fluorescent DNA labeling | |

| Biotin-PEG3-azide | Affinity purification handles | |

| DBCO-PEG4-azide | Strain-promoted conjugation |

Impact on Oligonucleotide Performance

-

Therapeutic Aptamers: Ethynyl-modified aptamers targeting thrombin show 3-fold improved binding affinity (nM) compared to unmodified counterparts .

-

siRNA Delivery: Conjugation with cholesterol via CuAAC enhances cellular uptake 5-fold in HeLa cells .

-

Diagnostic Probes: Fluorophore-conjugated probes achieve single-molecule detection limits in FISH applications .

Quality Control and Analytical Characterization

HPLC Analysis Protocols

Reverse-phase HPLC methods for purity assessment:

-

Column: XBridge OST C18, 2.5μm, 4.6×50mm

-

Mobile Phase: 0.1M TEAA (pH 7.0)/acetonitrile gradient

Critical Impurities:

Mass Spectrometry Validation

MALDI-TOF analysis confirms successful incorporation:

Emerging Therapeutic Applications

Anticancer Oligonucleotides

In glioblastoma models, ethynyl-modified antisense oligonucleotides demonstrate:

Gene Editing Systems

CRISPR guide RNAs modified with ethynyl-dU show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume